
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety.
Vorbereitungsmethoden
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-(p-tolyl)ethylamine with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with phenylethanesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to enhance yield and purity.
Analyse Chemischer Reaktionen
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the p-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide typically involves the reaction of 2-(p-tolyl)ethylamine with morpholine, followed by a reaction with phenylethanesulfonyl chloride. The resulting compound features a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety, contributing to its unique biological properties. Its molecular formula is C₁₉H₂₅N₂O₃S, and it exhibits characteristics that make it suitable for various applications in research and industry.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in organic synthesis.
Biology
The compound has shown significant potential in biological assays, particularly for enzyme inhibition and protein interactions. It has been identified as an inhibitor of histone deacetylases (HDACs), specifically HDAC6, which plays a crucial role in gene expression regulation.
Medicine
Research indicates that this compound may have therapeutic applications in treating certain cancers and inflammatory diseases. Its mechanism involves modulating biochemical pathways related to cell proliferation and inflammation.
Cancer Treatment
Preliminary studies suggest that this compound may induce cell cycle arrest and promote apoptosis in various cancer cell lines. For instance:
- Case Study 1: HDAC6 Inhibition - In vitro assays demonstrated that this compound effectively inhibited HDAC6 activity, correlating with increased acetylation of histone proteins.
- Case Study 2: Breast Cancer Cell Lines - Treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic cells, indicating its potential as an anti-cancer agent.
Inflammatory Diseases
The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation. Its selective inhibition of HDAC6 could lead to therapeutic strategies for managing diseases where inflammation is a key factor.
Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Enzyme Inhibition | HDAC6 | < 1.0 | Dose-dependent inhibition observed |
Cancer Cell Lines | Breast Cancer | < 1.5 | Induces apoptosis |
Inflammatory Pathways | Various | N/A | Modulates cytokine production |
Mechanistic Insights
Mechanism | Description |
---|---|
Enzyme Inhibition | Binds to active sites of HDACs |
Apoptosis Induction | Alters gene expression related to survival factors |
Anti-inflammatory | Reduces cytokine levels through HDAC inhibition |
Wirkmechanismus
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, including those involved in cell proliferation and inflammation.
Vergleich Mit ähnlichen Verbindungen
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide can be compared with other similar compounds, such as:
- N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide
- N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide
- N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the morpholine ring, p-tolyl group, and phenylethanesulfonamide moiety in this compound contributes to its distinct chemical and biological properties .
Biologische Aktivität
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety. Its IUPAC name is N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide, and its molecular formula is C₁₉H₂₅N₂O₃S. The structure contributes to its unique biological properties, particularly in enzyme inhibition.
This compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate biochemical pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases .
Enzyme Inhibition
Research indicates that this compound has shown potential in inhibiting histone deacetylases (HDACs), particularly HDAC6. HDACs are crucial in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. The selective inhibition of HDAC6 by this compound could lead to apoptosis in cancer cells by altering the expression of survival-associated factors .
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that this compound may be effective against certain cancer types by inducing cell cycle arrest and promoting apoptosis in malignant cells.
- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by excessive inflammation.
Case Studies
Case Study 1: HDAC6 Inhibition
A study conducted on various sulfonamide derivatives demonstrated that this compound effectively inhibited HDAC6 activity. In vitro assays revealed a dose-dependent decrease in HDAC6 activity, correlating with increased acetylation of histone proteins, which is associated with enhanced gene expression related to apoptosis .
Case Study 2: Cancer Cell Lines
In another investigation involving breast cancer cell lines, treatment with this compound resulted in significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating the compound's potential as an anti-cancer agent .
Comparison with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide | Similar morpholine structure | Moderate HDAC inhibition |
N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide | Similar core structure | Lower anti-cancer efficacy |
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | Similar functional groups | Enhanced anti-inflammatory activity |
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-18-7-9-20(10-8-18)21(23-12-14-26-15-13-23)17-22-27(24,25)16-11-19-5-3-2-4-6-19/h2-10,21-22H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXPMHAIUMMZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.